![molecular formula C12H17N3 B11895000 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- CAS No. 646056-66-8](/img/structure/B11895000.png)
1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is a spirocyclic compound that features a unique structure combining a pyridine ring and a diazaspiro nonane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3One common method involves the condensation of a suitable amine with a ketone or aldehyde to form the spirocyclic intermediate, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is unique due to its specific combination of a pyridine ring and a diazaspiro nonane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further distinguish it from similar compounds .
Propiedades
Número CAS |
646056-66-8 |
|---|---|
Fórmula molecular |
C12H17N3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
8-pyridin-3-yl-1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(10-15)5-7-14-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
Clave InChI |
AIVFAXQOZFMBES-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN2)CN(C1)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






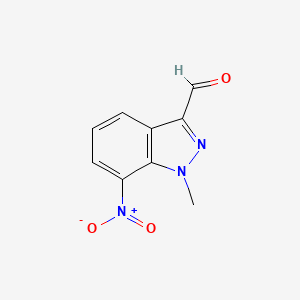

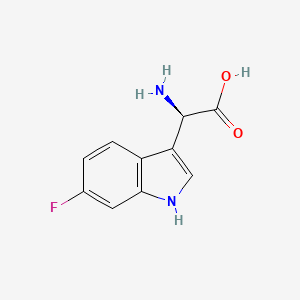
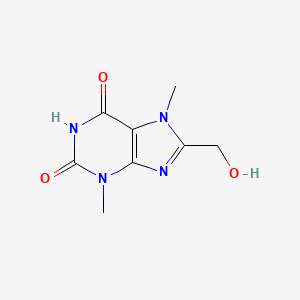
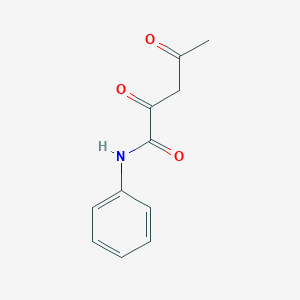
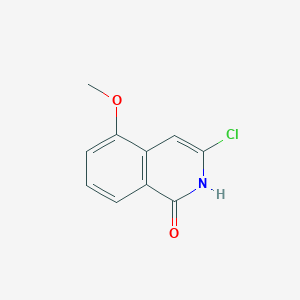
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)


